3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Physicochemical profiling Medicinal chemistry Scaffold optimization

3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a substituted 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) derivative featuring a methoxymethyl group at the 3-position of the chroman ring. The hydrochloride salt (CAS 2044744-74-1) has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol [REFS-1, REFS-2].

Molecular Formula C11H16ClNO2
Molecular Weight 229.7
CAS No. 2044744-74-1
Cat. No. B2553742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
CAS2044744-74-1
Molecular FormulaC11H16ClNO2
Molecular Weight229.7
Structural Identifiers
SMILESCOCC1(CC2=CC=CC=C2OC1)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-13-7-11(12)6-9-4-2-3-5-10(9)14-8-11;/h2-5H,6-8,12H2,1H3;1H
InChIKeySLBUYOGWPOUBHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride (CAS 2044744-74-1) – Core Chemical Identity and Supply Baseline


3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a substituted 3-aminochroman (3-amino-3,4-dihydro-2H-1-benzopyran) derivative featuring a methoxymethyl group at the 3-position of the chroman ring [1]. The hydrochloride salt (CAS 2044744-74-1) has a molecular formula of C₁₁H₁₆ClNO₂ and a molecular weight of 229.70 g/mol [REFS-1, REFS-2]. This compound belongs to the benzopyran (chromane) class, whose members are widely recognized as privileged scaffolds in medicinal chemistry, particularly as ligands for serotonin receptors and as key intermediates in the synthesis of central nervous system (CNS) drug candidates [2]. The compound is commercially available from multiple vendors as a research chemical with a typical purity of ≥95% .

Why 3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride Cannot Be Interchanged with Generic 3-Aminochroman Analogs


Substitution at the 3-position of the chroman ring is known to critically modulate both the physicochemical properties and pharmacological profiles of 3-aminochroman derivatives. The introduction of a methoxymethyl group at this position on 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride distinguishes it from the unsubstituted parent chroman-3-amine (CAS 60575-19-1) by increasing molecular weight (229.70 vs. 149.19 g/mol), altering lipophilicity (LogP ~1.39 vs. ~0.7 for the parent free base), and providing an additional hydrogen bond acceptor via the ether oxygen [REFS-1, REFS-2]. In the broader class of 3-aminochromans, even minor structural modifications at the 3-position—such as varying N-substituents or aryl ring substitutions—have been shown to shift selectivity between serotonin receptor subtypes (e.g., 5-HT1A vs. 5-HT7) and to alter dual serotonin transporter/receptor affinity profiles [3]. Consequently, procurement decisions cannot assume functional equivalence among differently substituted 3-aminochromans without direct comparative data.

Quantitative Evidence for Differentiated Selection of 3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride (CAS 2044744-74-1)


Enhanced Hydrogen Bond Acceptor Capacity Versus Parent chroman-3-amine

The methoxymethyl substituent at the 3-position provides an additional hydrogen bond acceptor (ether oxygen) compared to the unsubstituted parent chroman-3-amine. The target compound has 3 hydrogen bond acceptors (amine nitrogen, chroman ring oxygen, methoxy oxygen), while the parent chroman-3-amine has only 2 [1]. This structural difference directly impacts molecular recognition in biological targets where hydrogen bonding is a key determinant of affinity. Calculated topological polar surface area (TPSA) is 44.5 Ų, identical to the parent free base, but the introduced methoxymethyl group raises the computed LogP from 0.7 (parent free base) to approximately 1.39, indicating a measurable increase in lipophilicity that can influence membrane permeability and non-specific binding [REFS-1, REFS-2].

Physicochemical profiling Medicinal chemistry Scaffold optimization

Differentiated Synthetic Utility as a 3,3-Disubstituted Chroman Building Block

3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a 3,3-disubstituted chroman bearing both a primary amine and a methoxymethyl group at the quaternary carbon. This distinguishes it from the more common 3-aminochroman building blocks, which are typically monosubstituted at the 3-position. The presence of the methoxymethyl group allows for orthogonal functionalization strategies: the primary amine can be acylated, sulfonylated, or reductively alkylated, while the methyl ether can be cleaved to a hydroxymethyl group for further derivatization (e.g., oxidation, mesylation, or Mitsunobu reactions) . By contrast, the parent chroman-3-amine (CAS 60575-19-1) lacks this second functional handle, limiting its utility in divergent synthesis. This dual functionality is explicitly noted by suppliers who describe the compound as a 'versatile small molecule scaffold' .

Synthetic chemistry Building block Heterocyclic scaffolds

Computed Molecular Descriptor Comparison for CNS Drug-Likeness Assessment

Computed molecular properties place this compound within favorable CNS drug-like space. The topological polar surface area (TPSA) of 44.5 Ų is well below the threshold of 60–70 Ų often associated with good blood-brain barrier penetration [1]. The computed LogP of approximately 1.39 falls within the optimal range (1–3) for CNS drugs [1]. By comparison, the parent chroman-3-amine has a lower LogP (~0.7), which may limit passive membrane permeability [2]. Within the 3-aminochroman class, successful clinical candidates such as robalzotan (a selective 5-HT1A antagonist) have LogP values in a comparable range, and the methoxymethyl analogue reported here occupies a similar physicochemical space [3]. No direct experimental brain penetration or receptor occupancy data are available for this specific compound; these inferences are based solely on computed descriptors and class-level precedent.

CNS drug discovery Physicochemical property Drug-likeness

Recommended Application Scenarios for 3-(Methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride Based on Evidence


Medicinal Chemistry Library Synthesis Requiring 3,3-Disubstituted Chroman Scaffolds

Procure this compound when synthetic routes demand a 3,3-disubstituted chroman building block with orthogonal functional handles. The methoxymethyl group and primary amine allow for divergent library synthesis from a single intermediate, reducing synthetic step count compared to using monosubstituted chroman-3-amine . This scenario is supported by the supplier's designation as a 'versatile small molecule scaffold' and the structural advantage of having two distinct reactive sites at the quaternary 3-position .

CNS Lead Optimization Programs Targeting Serotonin Receptor Modulation

The 3-aminochroman scaffold is a validated pharmacophore for serotonin receptor (5-HT1A, 5-HT7) ligands, as demonstrated by multiple published series [1]. The methoxymethyl-substituted variant offers a computed LogP (~1.39) that lies within the favorable range for CNS drug-likeness and represents a moderate increase in lipophilicity over the parent chroman-3-amine (LogP ~0.7) [2]. This compound is suitable for hit-to-lead or lead optimization campaigns seeking to tune physicochemical properties while retaining the 3-aminochroman core [REFS-2, REFS-3]. Note: Selection must be guided by the computed properties available; no direct receptor binding or functional assay data for this specific compound have been identified.

Chemical Biology Probe Development Using Privileged Benzopyran Cores

The benzopyran (chromane) nucleus is a privileged structure found in numerous bioactive natural products and synthetic drugs. This specific 3-aminochroman bearing a methoxymethyl substituent provides a novel vector for structure-activity relationship exploration around the 3-position, where substitution patterns have been shown to significantly impact receptor subtype selectivity in published series [1]. The compound's dual hydrogen-bond donor (amine) and three hydrogen-bond acceptor sites offer multiple interaction points for target engagement, making it suitable for fragment-based or scaffold-hopping chemical biology applications.

Intermediate for Synthesis of Complex Heterocyclic Systems

Use this compound as a key intermediate in the synthesis of spirocyclic or fused heterocyclic systems where the 3-aminochroman core serves as a rigid scaffold for further ring construction. The methoxymethyl group can be converted to a hydroxymethyl handle for additional functionalization, while the amine can be exploited for ring-closing reactions . This application leverages the dual functionalization that distinguishes this compound from simpler 3-aminochroman alternatives .

Quote Request

Request a Quote for 3-(methoxymethyl)-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.